molecular formula C11H7FN2O6 B8199243 2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-nitrobenzoate

2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-nitrobenzoate

Cat. No.: B8199243
M. Wt: 282.18 g/mol
InChI Key: QGEOQVBAOXGAAX-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-nitrobenzoate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-nitrobenzoate typically involves the reaction of 3-fluoro-5-nitrobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale equipment for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-nitrobenzoate involves its interaction with specific molecular targets. For instance, it can act as an acylating agent, modifying proteins or enzymes by forming covalent bonds with nucleophilic residues such as lysine or cysteine. This modification can alter the activity or stability of the target protein, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3,3,3-trifluoropropanoate
  • 2,5-Dioxopyrrolidin-1-yl 2,5-dichlorobenzoate
  • 2,5-Dioxopyrrolidin-1-yl acrylate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-nitrobenzoate is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination imparts distinct electronic properties, making it particularly useful in specific synthetic applications and potentially offering unique biological activities compared to its analogs .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-fluoro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O6/c12-7-3-6(4-8(5-7)14(18)19)11(17)20-13-9(15)1-2-10(13)16/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEOQVBAOXGAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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